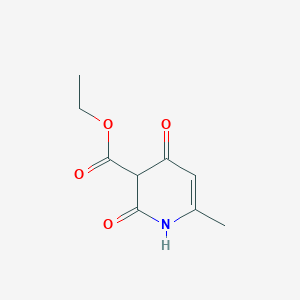

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is a derivative of nicotinic acid and is used as a building block in the synthesis of various chemical compounds . This compound is known for its applications in the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and catalysts to enhance the efficiency and scalability of the synthesis . The industrial production process also includes purification steps to ensure the compound meets the required quality standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depend on the specific reaction and reagents used . For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized derivatives possess potent antibacterial and antifungal activities against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. A study reported that specific derivatives exhibited remarkable free radical scavenging activities, with some compounds showing IC50 values as low as 0.6 mg/mL in diphenyl picrylhydrazine scavenging assays. These findings suggest that ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine derivatives could be beneficial in preventing oxidative stress-related diseases .

Calcium Channel Blockade

Compounds containing the tetrahydropyridine structure are known for their ability to block calcium channels. This property is crucial in treating cardiovascular diseases and managing hypertension. Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine derivatives have been investigated for their calcium channel blocking effects, contributing to their therapeutic potential in cardiovascular pharmacology .

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications to the structure enhanced antimicrobial efficacy significantly compared to the parent compound .

Case Study 2: Antioxidant Evaluation

In another investigation focused on antioxidant properties, researchers synthesized a series of esters derived from ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine and tested them for their ability to scavenge free radicals. The findings revealed that these compounds not only exhibited strong antioxidant activity but also showed potential for further development into nutraceuticals aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to modulate enzymatic activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as nicotinic acid derivatives and pyridinecarboxylates . These compounds share structural similarities but may differ in their chemical properties and applications . For example, nicotinic acid derivatives are known for their roles in metabolic processes, while pyridinecarboxylates are used in various chemical syntheses .

List of Similar Compounds:Biological Activity

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate (CAS No. 4027-39-8) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and antioxidant properties.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol. The compound is characterized by a tetrahydropyridine ring with two carbonyl groups and an ethyl ester functional group.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 4027-39-8 |

| Physical State | Solid |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. For instance, it can be synthesized from malonic acid derivatives and amines through a series of reactions that include cyclization and esterification processes .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against various pathogens. A notable study utilized the well diffusion method to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

The results indicate significant antimicrobial activity with varying degrees of effectiveness depending on the microorganism tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging and reducing power tests, this compound demonstrated strong antioxidant activity.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Reducing Power | 30 |

These findings suggest that the compound can effectively neutralize free radicals and may contribute to protective effects against oxidative stress .

Case Studies

A case study highlighted the use of this compound in a formulation aimed at combating skin infections caused by resistant bacterial strains. The formulation exhibited enhanced efficacy compared to conventional antibiotics due to the compound's unique mechanism of action.

Another research project explored its potential in treating fungal infections. The results showed that the compound not only inhibited fungal growth but also reduced biofilm formation significantly.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 6-methyl-2,4-dioxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4,7H,3H2,1-2H3,(H,10,12) |

InChI Key |

PPGLCLKEANXMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)C=C(NC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.